![molecular formula C17H18FN3O3 B2879306 N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzamide CAS No. 942010-71-1](/img/structure/B2879306.png)
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzamide
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Description
N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzamide, also known as DNFB, is a chemical compound that has been widely used in scientific research. It is a member of the amide family and is used primarily as a reagent for the detection of immune responses in animals. DNFB has also been used in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Drug and Gene Delivery Systems
The compound has been utilized in the development of nanocarriers for drug and gene delivery. These nanocarriers can simultaneously load anticancer drugs and nucleic acids, which is challenging due to their different physico-chemical properties . The use of this compound in polymer-based nanocarriers has shown potential in improving cancer therapy through the synergistic effect of drug and gene codelivery.
Amphiphilic Block Copolymer Micelles
Researchers have modified amphiphilic block copolymers with side chains of the compound to create micelles . These micelles can self-associate in aqueous media and are capable of loading with antioxidants, anti-inflammatory, and anticancer drugs . This application is significant for the targeted delivery of therapeutics.
Polymersomes for Drug Delivery
The compound has been used to synthesize diblock copolymers that form polymersomes . These polymersomes are vesicles that can respond to pH, temperature, and other conditions, making them robust options for drug delivery systems . They are particularly useful in creating nanoreactors or for gene delivery due to their stability and responsiveness to external stimuli.
Photoinitiators for Polymerization
Derivatives of this compound have been synthesized for use as one-component free radical photoinitiators . These photoinitiators can be incorporated into multi-component systems for various polymerization processes . This application is crucial in the field of material science and engineering.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-20(2)16(12-3-7-14(18)8-4-12)11-19-17(22)13-5-9-15(10-6-13)21(23)24/h3-10,16H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJJVVUCUWOEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide |
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